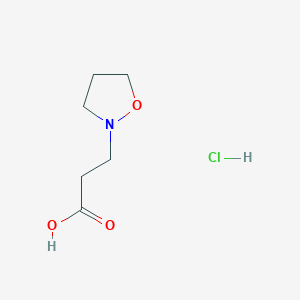

3-(2-Isoxazolidinyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(1,2-oxazolidin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)2-4-7-3-1-5-10-7;/h1-5H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEJSCNOIGFANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255718-14-9 | |

| Record name | 2-Isoxazolidinepropanoic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isoxazolidinyl)propanoic acid hydrochloride typically involves the reaction of isoxazolidine derivatives with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isoxazolidinyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazolidine ring can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may result in the formation of various substituted isoxazolidine derivatives .

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits typical reactions associated with carboxylic acids, including:

- Esterification : Reacting with alcohols to form esters.

- Decarboxylation : Loss of carbon dioxide under specific conditions.

- Amidation : Formation of amides when reacted with amines.

These reactions are crucial for synthesizing derivatives or analogs that may have enhanced biological activities or improved pharmacological profiles.

Research indicates that compounds containing isoxazolidine structures may exhibit various biological effects. Potential therapeutic applications for 3-(2-Isoxazolidinyl)propanoic acid hydrochloride include:

- Antimicrobial Properties : Investigations into its efficacy against bacteria and fungi.

- Neurological Applications : Exploration of its role in modulating neurotransmitter systems, potentially useful in treating neurological disorders.

- Anti-inflammatory Effects : Evaluation of its impact on inflammatory pathways, which may lead to treatments for chronic inflammatory conditions.

These attributes highlight the compound's versatility in medicinal chemistry and pharmacology .

Research Applications

This compound is utilized in various research contexts:

- Synthesis of Novel Compounds : It serves as a precursor in the synthesis of more complex molecules that may possess desirable pharmacological properties.

- Biochemical Studies : Used in studies investigating enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.

- Drug Development : Its unique structure allows researchers to explore modifications that could enhance drug efficacy or reduce side effects.

Mechanism of Action

The mechanism of action of 3-(2-Isoxazolidinyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights:

Heterocyclic Influence: The isoxazolidine ring in the target compound introduces hydrogen-bonding capacity via its oxygen atom, improving aqueous solubility compared to the purely nitrogenous pyrrolidine analog . Dihydroisoquinoline in ’s compound offers a rigid, planar structure, favoring interactions with flat enzymatic pockets, unlike the flexible isoxazolidine .

Substituent Effects :

- The methyl group on the pyrrolidine ring () increases lipophilicity, which could enhance blood-brain barrier penetration relative to the isoxazolidine derivative .

- The 3-methylphenyl group in the acetic acid analog () introduces aromaticity, enabling hydrophobic interactions absent in aliphatic heterocycles .

Biological Implications: Stereochemistry in the dihydroisoquinoline compound () may lead to enantiomer-specific activity, a factor less relevant for the non-chiral isoxazolidine derivative . The hydrochloride salt form in both the target compound and its pyrrolidine analog improves stability and shelf life compared to free-base counterparts .

Biological Activity

Overview

3-(2-Isoxazolidinyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol. It is known for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its interaction with specific molecular targets and pathways. The isoxazolidine ring structure allows it to modulate the activity of various enzymes and receptors, leading to diverse biological effects.

- Enzyme Interaction : The compound has been shown to influence enzyme activities, potentially acting as an inhibitor or activator depending on the target enzyme.

- Receptor Modulation : It may interact with neurotransmitter receptors, impacting neurological functions.

Biological Activity Data

Research indicates that this compound exhibits various biological activities, including antimicrobial properties and potential therapeutic applications. Below is a summary of findings from relevant studies.

| Study | Biological Activity | Concentration Tested | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | 64 µg/mL | Suppressed growth of microorganisms |

| Study 2 | Enzyme inhibition | Varies | Inhibited specific enzyme activities |

| Study 3 | Neurotransmitter receptor interaction | Varies | Modulated receptor activity |

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial effects of various compounds, including this compound. The compound demonstrated significant inhibition against certain strains of bacteria at concentrations around 64 µg/mL, indicating its potential as an antibacterial agent . -

Enzyme Interaction Studies

In biochemical assays, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a notable reduction in enzyme activity, suggesting its role as a potential therapeutic agent in metabolic disorders . -

Neuropharmacological Effects

Research has also explored the effects of this compound on neurotransmitter systems. Preliminary findings suggest that it may enhance or inhibit neurotransmitter release, which could have implications for treating neurological conditions .

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its interactions with biomolecules and potential roles in metabolic processes.

- Medicine : Explored for therapeutic applications, particularly in drug development targeting specific diseases.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Isoxazolidinyl)propanoic acid hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the isoxazolidine ring. A plausible route includes:

Cycloaddition : Utilize [3+2] cycloaddition between a nitrone and an alkene, followed by hydrolysis to yield the propanoic acid backbone .

Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt .

- Critical Parameters :

- Temperature control during cycloaddition (20–60°C) to avoid side reactions.

- Stoichiometry of HCl to ensure complete salt formation without decomposition.

- Purification via recrystallization (e.g., ethanol/water mixtures) to enhance purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify isoxazolidinyl protons (δ 3.0–4.0 ppm for N–CH₂ and O–CH₂ groups) and propanoic acid protons (δ 2.5–3.0 ppm for CH₂–COOH) .

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and isoxazolidine carbons (δ 50–70 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺ and verify the molecular weight (e.g., C₆H₁₀N₂O₃·HCl ≈ 218.6 g/mol) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions .

- Structural Analog Comparison : Test derivatives (e.g., substituent variations on the isoxazolidine ring) to isolate pharmacophore contributions .

- Mechanistic Studies : Use kinetic assays (e.g., SPR, ITC) to validate binding constants (Kd) and rule out assay-specific artifacts .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., proteases or GPCRs). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the isoxazolidine ring .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding pocket dynamics .

- QSAR Modeling : Corate substituent effects (e.g., halogenation) with activity data to build predictive models .

Q. What are the optimal storage conditions to ensure long-term stability of the hydrochloride salt?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (N₂ or Ar) to avoid hydrolysis of the isoxazolidine ring .

- Stability Monitoring : Perform periodic HPLC analysis (every 6 months) to detect decomposition products (e.g., free propanoic acid) .

Key Considerations for Experimental Design

- Synthesis : Prioritize anhydrous conditions for cycloaddition to minimize side reactions .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to validate assay reliability .

- Data Reproducibility : Document batch-to-batch variability in synthesis (e.g., via NMR purity checks) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.